
4-nitro-2-sulfanylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-2-sulfanylphenol is an organic compound characterized by the presence of both a thiol group (-SH) and a nitro group (-NO2) attached to a phenol ring. This compound is known for its distinctive yellow crystalline appearance and is utilized in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-nitro-2-sulfanylphenol can be synthesized through the nucleophilic substitution reaction of 4-nitrochlorobenzene with a mercapto compound (RSH) in a liquid medium at temperatures ranging from 0 to 120°C . The reaction typically involves the use of a base to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of monochloromononitrophenols as starting materials. These are reacted with mercapto compounds under controlled conditions to yield the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-nitro-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) and metal catalysts (Pd, Pt).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Reduction: 2-Mercapto-4-aminophenol.
Oxidation: Disulfides or sulfonic acids.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
4-nitro-2-sulfanylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-nitro-2-sulfanylphenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
2-Nitrophenol: An isomer with the nitro group in the ortho position relative to the hydroxyl group.
3-Nitrophenol: An isomer with the nitro group in the meta position relative to the hydroxyl group.
4-Nitrophenol: An isomer with the nitro group in the para position relative to the hydroxyl group.
Uniqueness: 4-nitro-2-sulfanylphenol is unique due to the presence of both a thiol and a nitro group on the same phenol ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and applications that are not possible with other nitrophenol isomers.
Propriétés
Formule moléculaire |
C6H5NO3S |
|---|---|
Poids moléculaire |
171.18 g/mol |
Nom IUPAC |
4-nitro-2-sulfanylphenol |
InChI |
InChI=1S/C6H5NO3S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,8,11H |
Clé InChI |
DWPJITHBBYXNHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


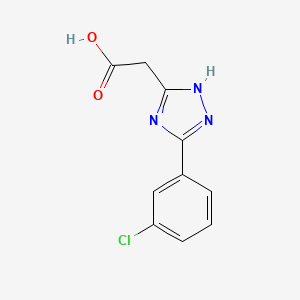
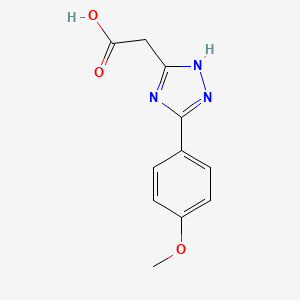
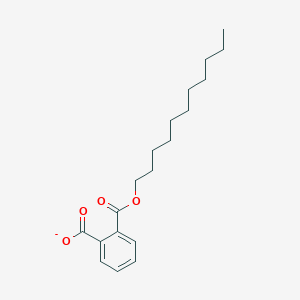
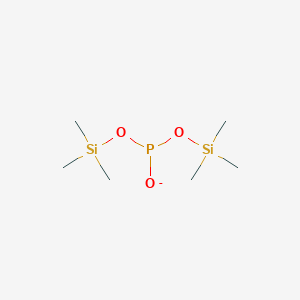
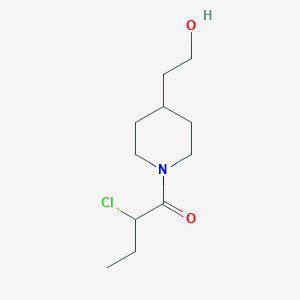
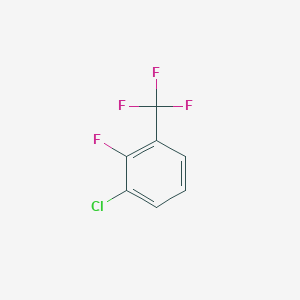

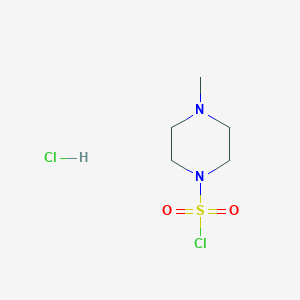
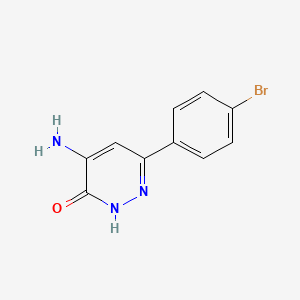
![1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1370132.png)

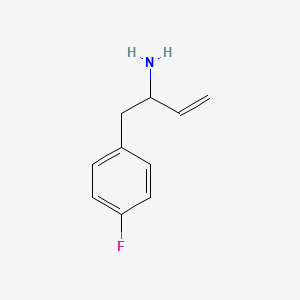
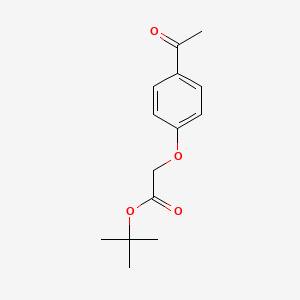
![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)
